molecular formula C21H22N4O4 B4922978 (5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione CAS No. 347379-30-0

(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B4922978
CAS No.: 347379-30-0
M. Wt: 394.4 g/mol
InChI Key: WUMDJMWWSZBNBI-UHFFFAOYSA-N
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Description

(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrol ring, a morpholine group, and a hydroxypyrimidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions The initial steps often include the formation of the pyrrol ring and the attachment of the morpholine group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives with fewer oxygen atoms.

Scientific Research Applications

(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-6-hydroxypyrimidine-2,4(3H,5H)-dione apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-11-15(12-18-19(26)22-21(28)23-20(18)27)14(2)25(13)17-5-3-16(4-6-17)24-7-9-29-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H2,22,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMDJMWWSZBNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111622
Record name 5-[[2,5-Dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347379-30-0
Record name 5-[[2,5-Dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347379-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2,5-Dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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